
Benzoic acid, 4-(tridecafluorohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(tridecafluorohexyl)-: is an organic compound with the molecular formula C13H5F13O2. It is a derivative of benzoic acid where one of the hydrogen atoms on the benzene ring is replaced by a tridecafluorohexyl group. This compound is known for its unique properties due to the presence of the highly fluorinated alkyl chain, which imparts distinct chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(tridecafluorohexyl)- typically involves the introduction of the tridecafluorohexyl group to the benzoic acid molecule. One common method is the Friedel-Crafts acylation reaction, where benzoic acid is reacted with a tridecafluorohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and distillation are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzoic acid, 4-(tridecafluorohexyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorinated alkyl chain can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzoic acid, 4-(tridecafluorohexyl)- is used as a building block in the synthesis of various fluorinated organic compounds. Its unique properties make it valuable in the development of materials with specific chemical resistance and hydrophobicity.
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems
Industry: The compound is used in the production of specialty polymers and coatings. Its high thermal stability and chemical resistance make it suitable for use in harsh environments.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(tridecafluorohexyl)- involves its interaction with various molecular targets. The highly fluorinated alkyl chain can interact with hydrophobic regions of proteins and membranes, affecting their structure and function. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity.
Comparación Con Compuestos Similares
Benzoic acid: The parent compound without the fluorinated alkyl chain.
Perfluorooctanoic acid (PFOA): A similar fluorinated carboxylic acid with a longer perfluorinated chain.
Trifluoroacetic acid: A fluorinated carboxylic acid with a shorter chain.
Uniqueness: Benzoic acid, 4-(tridecafluorohexyl)- is unique due to the specific length and structure of its fluorinated alkyl chain. This imparts distinct properties such as higher hydrophobicity and chemical resistance compared to other similar compounds. Its specific interactions with biological and chemical systems make it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
74701-31-8 |
|---|---|
Fórmula molecular |
C13H5F13O2 |
Peso molecular |
440.16 g/mol |
Nombre IUPAC |
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzoic acid |
InChI |
InChI=1S/C13H5F13O2/c14-8(15,6-3-1-5(2-4-6)7(27)28)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1-4H,(H,27,28) |
Clave InChI |
BQUFTMNKJHFNSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


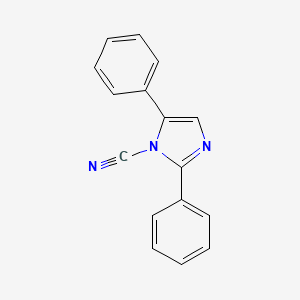
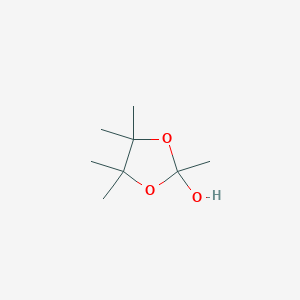

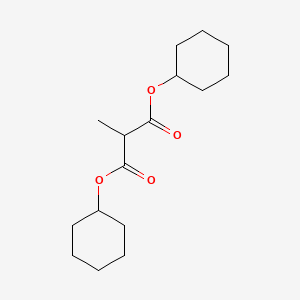
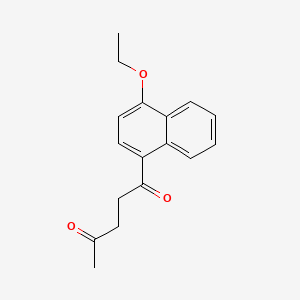
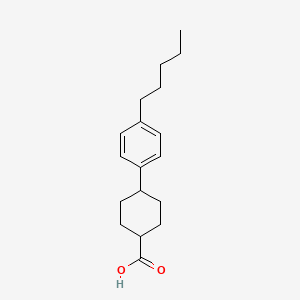

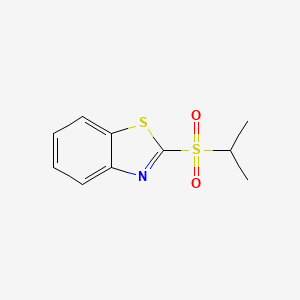
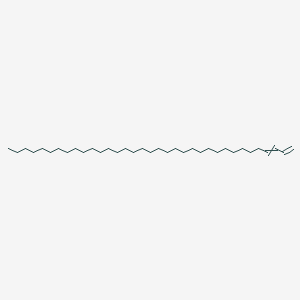
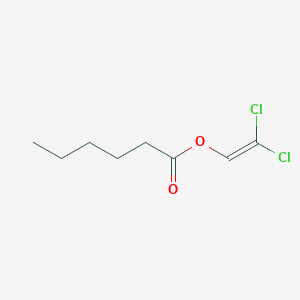
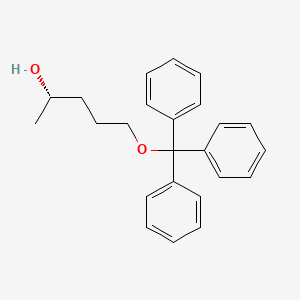
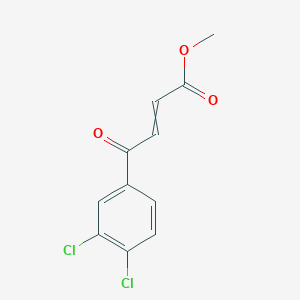
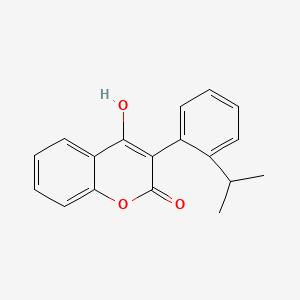
![(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446069.png)
